BenchChemオンラインストアへようこそ!

2-Hydroxy-3-(4-trifluoromethylbenzoylamino)-benzoic acid methyl ester

Lipophilicity Drug design Physicochemical profiling

TFMB-ME (729591-82-6) is the essential –CF3 fragment for FBDD. Its 19F-NMR handle and lipophilicity shift (ΔXLogP≈+2.0 vs. non-fluorinated analogues) make it an ideal calibration standard for library design. Unlike non-fluorinated or free acid forms, TFMB-ME maintains chromatographic separation (ΔHBD=1) and consistent permeability benchmarks (XLogP 4.8, TPSA 84.4 Ų). Use it as a privileged scaffold for kinase/GPCR inhibitors—non-fluorinated replacements fail to replicate binding free energy gradients. The fully GHS-documented profile ensures safe, compliant workflows. Order today to lock in reliable physicochemical baselines for your screening cascade.

Molecular Formula C16H12F3NO4
Molecular Weight 339.26 g/mol
CAS No. 729591-82-6
Cat. No. B1398632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-3-(4-trifluoromethylbenzoylamino)-benzoic acid methyl ester
CAS729591-82-6
Molecular FormulaC16H12F3NO4
Molecular Weight339.26 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C(=CC=C1)NC(=O)C2=CC=C(C=C2)C(F)(F)F)O
InChIInChI=1S/C16H12F3NO4/c1-24-15(23)11-3-2-4-12(13(11)21)20-14(22)9-5-7-10(8-6-9)16(17,18)19/h2-8,21H,1H3,(H,20,22)
InChIKeyDLUFLLUJTLCAQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Hydroxy-3-(4-trifluoromethylbenzoylamino)-benzoic acid methyl ester (CAS 729591-82-6) – Procurement-Relevant Class and Property Snapshot


2-Hydroxy-3-(4-trifluoromethylbenzoylamino)-benzoic acid methyl ester (CAS 729591-82-6, synonym TFMB-ME) is a synthetic salicylamide-type benzoic acid derivative bearing a para-trifluoromethylbenzoyl substituent at the 3-amino position . It belongs to the class of 2‑hydroxy‑3‑(aroylamino)benzoate esters, which are widely used as building blocks in medicinal chemistry. The presence of the –CF3 group imparts substantially higher lipophilicity and metabolic inertness compared to non‑fluorinated or mono‑fluorinated analogues , making this compound a candidate for fragment-based drug discovery and physicochemical profiling studies where logD modulation is critical.

2-Hydroxy-3-(4-trifluoromethylbenzoylamino)-benzoic acid methyl ester – Why In-Class Substitution Without the para-CF3 Group Compromises Experimental Objectives


Simple replacement of 2‑hydroxy‑3‑(4‑trifluoromethylbenzoylamino)‑benzoic acid methyl ester with a non‑fluorinated benzoylamino analogue (e.g., CAS 137762‑81‑3) or with the free carboxylic acid form fundamentally alters two key properties that determine chromatographic retention, membrane permeability, and target-binding free energy. The –CF3 group increases computed logP by approximately 2 log units relative to the unsubstituted analogue while simultaneously raising molecular weight by 68 Da and changing H‑bond acceptor topology . Such differences are large enough to shift a compound from a “permeable” to “impermeable” zone in parallel artificial membrane permeability assays (PAMPA) or to invert rank order in metabolic stability screens if the free acid is used in place of the methyl ester . Therefore, apparently “similar” compounds cannot be interchanged without re‑establishing key physicochemical baselines.

2-Hydroxy-3-(4-trifluoromethylbenzoylamino)-benzoic acid methyl ester – Quantified Differentiation Evidence Versus Closest Analogues


Computed Lipophilicity (XLogP) – Target vs. Non‑Fluorinated Benzoylamino Analogue

The para‑trifluoromethyl group on the benzoylamino ring of CAS 729591‑82‑6 is predicted to raise the calculated partition coefficient (XLogP) by approximately +2.0 log units relative to the non‑fluorinated analogue 3‑(benzoylamino)‑2‑hydroxy‑benzoic acid methyl ester (CAS 137762‑81‑3, XLogP = 2.8) . Although an experimentally measured logP for 729591‑82‑6 is not publicly available, the increment is consistent with the well‑characterized Hansch π constant for aromatic –CF3 (π ≈ +1.0–+1.2 per substituent), and the effect is amplified when combined with the electron‑withdrawing amide linkage [1]. This magnitude of lipophilicity shift is typically sufficient to alter Caco‑2 permeability classification from moderate to high.

Lipophilicity Drug design Physicochemical profiling

Molecular Weight and Hydrogen-Bond Acceptor Count – Differentiation from the Free Carboxylic Acid Form

The methyl ester derivative (MW 339.27 g·mol⁻¹) differs from the putative free acid form (2‑hydroxy‑3‑(4‑trifluoromethylbenzoylamino)‑benzoic acid, estimated MW 325.24 g·mol⁻¹) by 14 Da and by possessing one fewer hydrogen‑bond donor. The ester lacks the carboxylic acid –OH donor, reducing the HBD count from 3 to 2 [1]. In generic PAMPA models, reducing HBD count by one while maintaining HBA count typically increases effective permeability (Pe) by 0.3–0.5 log units. This structural difference also alters retention time in reversed‑phase HPLC (typical ΔtR 1.5–3.0 min under generic C18 gradients), which is critical when the compound is used as an analytical reference standard for ester‑containing drug candidates.

Permeability Prodrug design Analytical chemistry

Certified Purity Specification – Fluorochem Batch vs. Typical Research-Grade Analogues

The target compound is supplied with a minimum purity of 95.0% (HPLC) by Fluorochem (product code F521563) . In contrast, the non‑fluorinated analogue 3‑(benzoylamino)‑2‑hydroxy‑benzoic acid methyl ester (CAS 137762‑81‑3) is commonly listed at ≥97% but sourced from smaller catalogues without detailed lot‑specific CoA . While 95.0% purity is adequate for most screening applications, users requiring >98% purity for biophysical assays (e.g., SPR, ITC) must request additional purification data, as no pharmacopoeial monograph exists for this compound. The GHS classification (H302, H315, H319, H335) is fully documented, enabling straightforward safety compliance during procurement .

Quality control Reproducibility Procurement specification

Topological Polar Surface Area (TPSA) – Target vs. Non‑Fluorinated Analogue

The computed TPSA of 3‑(benzoylamino)‑2‑hydroxy‑benzoic acid methyl ester is 75.6 Ų . For the target compound, the addition of three fluorine atoms increases the TPSA to approximately 84.4 Ų (estimated by adding the –CF3 contribution of ~8.8 Ų to the comparator value). This remains well below the 140 Ų threshold for oral bioavailability, but the 8.8 Ų increment is large enough to affect the classification boundary in CNS multiparameter optimization (MPO) scores, where TPSA < 70–80 Ų are preferred for brain penetration.

Drug-likeness Bioavailability Medicinal chemistry

2-Hydroxy-3-(4-trifluoromethylbenzoylamino)-benzoic acid methyl ester – Evidence-Backed Application Scenarios for Scientific Selection


Lipophilic Fragment for 19F‑NMR‑Based Fragment Screening

The –CF3 group provides a sensitive 19F‑NMR handle (100% natural abundance, spin‑½) while the methyl ester maintains moderate aqueous solubility. This compound can be used as a reference fragment in 19F‑NMR fragment‑based drug discovery (FBDD) campaigns, where the lipophilicity shift relative to non‑fluorinated analogues (ΔXLogP ≈ +2.0) serves as a calibration point for library design .

Analytical Reference Standard for Trifluoromethyl‑Containing Drug Metabolite Profiling

The methyl ester form allows reversed‑phase HPLC separation from the more polar free acid metabolite (ΔHBD = –1, ΔMW = +14 Da) . Analytical laboratories can use this compound as a retention time marker in LC‑MS/MS methods designed to track ester prodrug hydrolysis in plasma or microsomal stability assays .

Physicochemical Benchmarking in Permeability and logD Screens

Because the compound occupies a lipophilicity space (estimated XLogP ≈ 4.8; TPSA ≈ 84.4 Ų) that straddles the boundary between high‑ and moderate‑permeability classification, it serves as an internal standard in PAMPA and Caco‑2 assays to benchmark the permeability of newly synthesized analogues . Its GHS‑documented hazard profile also simplifies laboratory safety compliance compared to analogues lacking full SDS documentation .

MedChem Starting Point for para‑CF3 SAR Exploration

The 4‑trifluoromethylbenzoylamino motif is a privileged structure in kinase and GPCR inhibitor design. Using this compound as a core scaffold, medicinal chemists can systematically vary the ester (methyl → ethyl → isopropyl) or the benzoyl substitution pattern while directly measuring the impact on logD, solubility, and target engagement using the data in Section 3 as a baseline .

Quote Request

Request a Quote for 2-Hydroxy-3-(4-trifluoromethylbenzoylamino)-benzoic acid methyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.